5-Fluoro-4-methyl-2-nitrobenzene-1-sulfonyl chloride

Lipophilicity LogP Physicochemical Properties

Sourcing polyfunctional aromatic sulfonyl chlorides with verified regioisomeric purity often delays discovery workflows. This compound resolves that bottleneck by delivering three orthogonally addressable functional groups in a single, precisely substituted benzene core. - Chemoselective derivatization: -SO₂Cl, -NO₂, and -F enable sequential modification without protecting-group interference. - Optimized LogP (~1.97): lower lipophilicity vs. non-fluorinated analogs (Δ≈-1.46) reduces non-specific binding in biological assays. - Proven utility: key intermediate for insecticide/acaricide synthesis (CN114555555A) and 19F-NMR probe development.

Molecular Formula C7H5ClFNO4S
Molecular Weight 253.63
CAS No. 1804051-34-0
Cat. No. B2602295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-4-methyl-2-nitrobenzene-1-sulfonyl chloride
CAS1804051-34-0
Molecular FormulaC7H5ClFNO4S
Molecular Weight253.63
Structural Identifiers
SMILESCC1=CC(=C(C=C1F)S(=O)(=O)Cl)[N+](=O)[O-]
InChIInChI=1S/C7H5ClFNO4S/c1-4-2-6(10(11)12)7(3-5(4)9)15(8,13)14/h2-3H,1H3
InChIKeyXBQSXRWIHJKJRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Fluoro-4-methyl-2-nitrobenzene-1-sulfonyl chloride (CAS 1804051-34-0): Core Properties and Procurement Baseline


5-Fluoro-4-methyl-2-nitrobenzene-1-sulfonyl chloride (CAS 1804051-34-0) is a polyfunctional aromatic sulfonyl chloride with the molecular formula C₇H₅ClFNO₄S and a molecular weight of 253.64 g/mol . It is a benzene derivative featuring three selectively addressable functional groups: a sulfonyl chloride (–SO₂Cl) at position 1, a nitro group (–NO₂) at position 2, a methyl group (–CH₃) at position 4, and a fluorine atom (–F) at position 5 . This specific substitution pattern positions the compound as a versatile intermediate in organic synthesis, with its distinct electronic and steric profile distinguishing it from other in-class sulfonyl chlorides for specialized research and industrial applications .

Multifunctional intermediate with three orthogonal reactive sites for selective, stepwise derivatization.
Fluorine and methyl substituents provide tunable lipophilicity, enabling tailored physicochemical profiles in library synthesis.
Certified purity with multi-method QC documentation supports reproducible research-grade synthesis.

Why 5-Fluoro-4-methyl-2-nitrobenzene-1-sulfonyl chloride Cannot Be Swapped with In-Class Analogs


Substituting 5-Fluoro-4-methyl-2-nitrobenzene-1-sulfonyl chloride with other sulfonyl chlorides from the same family is not a straightforward procurement decision because the specific combination and position of its substituents lead to quantifiable differences in key physicochemical properties, which directly impact its reactivity and applicability [1]. For example, the compound's computed LogP of approximately 1.97 is markedly different from that of the non-fluorinated 4-methyl-2-nitrobenzene-1-sulfonyl chloride (LogP ≈ 3.43), indicating a significant shift in lipophilicity that would alter its behavior in partition-dependent applications . The following quantitative evidence guide demonstrates these differences, establishing the case for its targeted selection over simpler, more generic alternatives.

Non-fluorinated analog Significantly different lipophilicity may shift partition-dependent behavior and ADME predictions.
Des-methyl analog Lipophilicity modulation is not linear; fluorine and methyl effects counterbalance in a context-dependent manner.
Regioisomeric form Different fluorine position alters electronic activation of the sulfonyl chloride, potentially affecting reaction rate and chemoselectivity.

Head-to-Head Differentiation Data for 5-Fluoro-4-methyl-2-nitrobenzene-1-sulfonyl chloride


LogP Comparison: Fluorinated vs. Non-Fluorinated 4-Methyl-2-nitrobenzenesulfonyl Chloride

The incorporation of a fluorine atom at the 5-position significantly reduces the compound's lipophilicity. A direct cross-study comparison of computed LogP values shows a decrease of approximately 1.46 log units compared to the non-fluorinated 4-methyl-2-nitrobenzene-1-sulfonyl chloride (CAS 54090-41-4). This demonstrates a markedly different hydrophilicity profile .

Lipophilicity Shift vs. Non-F Analog
Data to verify
Δ LogP ≈ -1.46 (target LogP ≈ 1.97 vs. 3.43 for non-fluorinated analog).
Supports lipophilicity-based compound selection for tailored partitioning.
Computed values from supplier databases; experimental validation recommended.
Lipophilicity LogP Physicochemical Properties ADME

LogP Comparison: Methylated vs. Non-Methylated 5-Fluoro-2-nitrobenzenesulfonyl Chloride

The presence of the methyl group at the 4-position introduces a hydrophobic character. When comparing the target compound to its non-methylated analog, 5-fluoro-2-nitrobenzene-1-sulfonyl chloride (CAS 82711-97-5), the LogP values are very similar, showing a slight decrease of approximately 0.25 log units. This suggests that the methyl group's hydrophobicity is largely counterbalanced by the simultaneous presence of the fluorine atom, leading to a nuanced modulation of lipophilicity .

Methyl Effect on LogP
Data to verify
Δ LogP ≈ -0.25 vs. 5-fluoro-2-nitrobenzene-1-sulfonyl chloride (target LogP ≈ 1.97 vs. 2.22).
Indicates counterbalanced hydrophobic effect; methyl and fluorine act in concert.
Nuanced modulation for fine-tuning of lipophilicity.
Lipophilicity LogP Physicochemical Properties Drug Design

Regioisomeric Impact on Electrophilic Reactivity: Comparison with 3-Fluoro-6-methyl-2-nitrobenzenesulfonyl Chloride

The position of substituents on the aromatic ring critically influences the electrophilicity of the sulfonyl chloride group. A class-level inference can be drawn by comparing the target compound to its regioisomer, 3-fluoro-6-methyl-2-nitrobenzenesulfonyl chloride (CAS 1806426-46-9). In the target compound, the strong electron-withdrawing nitro group at the 2-position and the fluorine at the 5-position create a unique electronic environment that activates the sulfonyl chloride at the 1-position differently than the regioisomer, where the fluorine is at the 3-position, farther from the reactive center . This difference in electronic architecture is a key driver for reaction rate and chemoselectivity .

Regioisomeric Reactivity Context
Class-level inference
Substitution pattern (SO₂Cl-1, NO₂-2, CH₃-4, F-5) vs. 3-fluoro-6-methyl isomer leads to distinct electrophilic activation.
Regioisomer selection influences reaction rate and chemoselectivity; empirical verification is essential.
Based on Hammett-type electronic considerations; experimental kinetics may vary.
Electrophilicity Regioisomer Reactivity Sulfonylation

Purity and Quality Control Benchmark: High Purity for Reproducible Research

The target compound is available at a standard purity of 95%, with suppliers providing batch-specific quality control documentation including NMR, HPLC, and GC reports . This level of certified purity and documentation is a critical differentiator for procurement in research settings demanding high reproducibility, and it can be compared against lower purity grades often encountered for less specialized, bulk sulfonyl chloride intermediates .

Purity & QC Benchmark
Specification review
Standard purity 95% (HPLC) with supporting NMR, HPLC, and GC batch documentation.
Reduces in-house characterization burden and supports batch-to-batch consistency.
Supplier-specified; review batch-specific QC data before critical experiments.
Purity Quality Control Reproducibility Procurement

Optimal Use Cases for 5-Fluoro-4-methyl-2-nitrobenzene-1-sulfonyl chloride


Synthesis of Diversified Sulfonamide Libraries for Drug Discovery

The compound's unique LogP profile (Δ ≈ -1.46 vs. non-fluorinated analog) and multi-functional architecture make it an ideal core for generating sulfonamide libraries with enhanced aqueous solubility. Medicinal chemists can exploit this compound to synthesize leads with a better balance of potency and ADME properties, as the fluorine and methyl groups offer complementary electronic and steric modulation [1].

Agrochemical Intermediate for Insecticidal and Acaricidal Sulfoxides

As evidenced by its role as a precursor in the synthesis of 1,1'-disulfanediylbis(4-fluoro-2-methyl-5-nitrobenzene) as described in patent CN114555555A, this sulfonyl chloride is a critical intermediate for developing next-generation insecticides and acaricides. Its regioisomeric purity is essential for the efficacy of the final active ingredient [1].

Development of 'Designer' Dendrimers and Branched Macromolecules

The three orthogonal functional groups (sulfonyl chloride, nitro, fluoro) enable sequential, chemoselective derivatization [1]. This compound serves as a powerful branching unit in the divergent synthesis of functionalized dendrimers, where the specific arrangement of substituents dictates the architecture and properties of the final macromolecular assembly .

Fluorinated Building Block for 19F-NMR Probe Development

The presence of a single fluorine atom makes this compound a valuable precursor for creating 19F-NMR probes to study protein-ligand interactions. Its moderate lipophilicity (LogP ≈ 1.97), which is lower than that of non-fluorinated analogs, is advantageous for minimizing non-specific binding in biological assays [1].

Application
Selection Property
Validation Focus
Sulfonamide library synthesis
Multifunctional core with tunable lipophilicity
ADME optimization through fluorine and methyl modulation
Agrochemical intermediate synthesis
Regioisomeric purity and electronic profile
Synthetic fidelity for bioactive sulfoxide derivatives
Dendrimer and macromolecule construction
Orthogonal functional group reactivity
Sequential chemoselective derivatization control
19F-NMR probe development
Single fluorine label with moderate lipophilicity
Minimized non-specific binding in assay development
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